molecular formula C14H13N3O2S B1301120 Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-69-3

Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1301120
CAS RN: 162286-69-3
M. Wt: 287.34 g/mol
InChI Key: CBRIFKWJWUKPOW-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to a class of heterocyclic compounds known for their diverse range of biological activities. The compound features a pyrazolopyrimidine core, which is a fused heterocyclic system combining pyrazole and pyrimidine rings. This core is substituted with a thiophene ring, known for its electronic properties, and an ethyl ester group, which often plays a role in the pharmacokinetic profile of drug-like molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-component reactions that allow for the construction of complex structures in a single step. For instance, a similar compound, Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized through a three-component reaction involving a thioxo-tetrahydropyrimidine derivative, a pyrazole carbaldehyde, and monochloroacetic acid . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this family is often characterized using techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. For example, a related molecule was crystallized in the triclinic space group and had its structure parameters optimized using theoretical methods such as HF/6-31G(d) and B3LYP/6-31G(d) . These methods could be employed to determine the molecular structure of this compound, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

Compounds with the pyrazolopyrimidine core can undergo various chemical reactions, transforming into different heterocyclic systems. For instance, Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was used as a starting material to create fused heterocyclic systems through reactions with various reagents . This suggests that this compound could also be a versatile intermediate for the synthesis of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic techniques like NMR, CMR, and FT-IR, as well as by evaluating their biological activities. For example, a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were screened for antibacterial and antifungal activities . These methods could be applied to this compound to determine its potential as a biologically active molecule.

Scientific Research Applications

Tuberculostatic Activity

Structural analogs of ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate have shown promising antituberculous properties. These compounds were synthesized and evaluated for their tuberculostatic activity, indicating a potential application in treating tuberculosis. The structure-activity relationship analyses contribute to understanding the molecular basis of their activity against Mycobacterium tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antimicrobial and Antifungal Properties

Compounds related to this compound have been tested for their biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some of these derivatives exhibited excellent biocidal properties, indicating their potential use as antimicrobial and antifungal agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. These compounds have been tested against various cancer cell lines, including human lung and hepatocellular carcinoma cells, showing significant antitumor activities. The research highlights the potential of these compounds in developing new anticancer therapies (Gomha, Muhammad, & Edrees, 2017).

Synthesis and Characterization of Derivatives

The synthesis of new heterocyclic systems derived from this compound has been extensively studied. These efforts have led to the creation of diverse derivatives with potential biological importance, exploring their synthesis, characterization, and the evaluation of their biological activities (Youssef, Abbady, Ahmed, & Omar, 2013).

Mechanism of Action

Future Directions

The future directions for the study of “Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

ethyl 7-methyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-3-19-14(18)10-8-15-13-7-11(12-5-4-6-20-12)16-17(13)9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRIFKWJWUKPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CS3)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371371
Record name Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162286-69-3
Record name Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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